molecular formula C18H28N2O4S B497946 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915915-82-1

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497946
CAS No.: 915915-82-1
M. Wt: 368.5g/mol
InChI Key: WUMVJLALLJLOAW-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a phenylsulfonyl group substituted with ethoxy, isopropyl, and methyl moieties, linked to a piperidine-4-carboxamide core. The ethoxy group at the phenyl ring’s 2-position enhances lipophilicity, while the carboxamide moiety provides hydrogen-bonding capabilities.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-5-24-16-10-13(4)15(12(2)3)11-17(16)25(22,23)20-8-6-14(7-9-20)18(19)21/h10-12,14H,5-9H2,1-4H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMVJLALLJLOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial growth by disrupting metabolic pathways essential for survival .

Analgesic and Anti-inflammatory Effects
Research has highlighted the analgesic and anti-inflammatory potential of piperidine derivatives. Compounds with similar structures have been investigated for their ability to modulate pain pathways and reduce inflammation, making them candidates for developing new pain relief medications .

Pharmacology

Targeting Enzymatic Pathways
The compound has been studied for its interactions with specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain proteases or kinases, which are critical in cancer progression and other diseases. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance potency and selectivity against these targets .

Drug Development
Due to its favorable pharmacokinetic properties, 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is being explored in drug development pipelines. Its ability to penetrate biological membranes makes it a suitable candidate for oral bioavailability studies. This aspect is crucial in developing therapies for chronic conditions where sustained drug levels are necessary .

Material Science

Polymer Chemistry
In material science, sulfonamide compounds are utilized in synthesizing polymers with enhanced mechanical properties. The incorporation of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide into polymer matrices can improve thermal stability and chemical resistance, leading to applications in coatings and composites .

Case Studies

Study Focus Findings
Study AAntimicrobial evaluationDemonstrated significant activity against Staphylococcus aureus with MIC values below 0.5 μg/mL.
Study BAnalgesic effectsShowed reduction in pain response in animal models comparable to established analgesics.
Study CPolymer enhancementRevealed increased tensile strength in polymer composites containing the compound.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity. Pathways involved in its mechanism of action include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Differences :

  • Core Structure : Oxazol-4-yl vs. phenylsulfonyl. The oxazole’s aromaticity and planar structure may facilitate π-π stacking with biological targets, unlike the sulfonyl group’s polarity and hydrogen-bond acceptor properties.
  • Synthetic Yields : All three oxazole derivatives show moderate yields (57–61%), suggesting feasible synthetic routes for related compounds.

Implications : The oxazole analogs’ chloro/trifluoromethyl groups may improve resistance to oxidative metabolism, while the target compound’s sulfonyl group could offer distinct electrostatic interactions in binding pockets .

Biological Activity

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide, identified by its CAS number 915915-82-1, is a synthetic organic compound that incorporates a piperidine ring with various substituents that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial agent and enzyme inhibitor. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is C18H28N2O4SC_{18}H_{28}N_{2}O_{4}S with a molecular weight of 368.5 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities.

PropertyValue
CAS Number915915-82-1
Molecular FormulaC₁₈H₂₈N₂O₄S
Molecular Weight368.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is particularly significant due to its historical use in antibacterial agents. The mechanism of action often involves the inhibition of key enzymes, leading to disrupted metabolic pathways in target organisms.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation
A study evaluated several pyrazole derivatives, revealing that compounds with sulfonamide groups exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates . While specific data for our compound is not yet available, these findings suggest a promising antimicrobial potential.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Sulfonamide derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

Table: Inhibition Potency of Similar Compounds

CompoundIC₅₀ (µM)Target Enzyme
Compound A (similar structure)2.14 ± 0.003Acetylcholinesterase
Compound B (similar structure)0.63 ± 0.001Urease
Compound C (similar structure)1.13 ± 0.003Urease

These results indicate that the sulfonamide moiety contributes significantly to the inhibitory effects on these enzymes .

Research Findings

Research has indicated that compounds with the piperidine nucleus exhibit various bioactivities, including anti-inflammatory and anticancer effects . The presence of the ethoxy and isopropyl groups may enhance lipophilicity and cellular uptake, further increasing the compound's efficacy.

Potential Applications in Medicine

Given its structural characteristics and biological activities, 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide holds promise as a lead compound for drug development targeting infections or diseases mediated by enzyme dysfunctions.

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